REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([C:13](=[O:15])[CH3:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[BH4-].[Na+].C(O)(=O)C>CO>[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([CH:13]([OH:15])[CH3:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
96.89 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)N1N=C(N=N1)C(C)=O
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Name
|
|
Quantity
|
1000 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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29 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CONCENTRATION
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Details
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the mixture was concentrated
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Type
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ADDITION
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Details
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Dichloromethane (400 mL) was added to the residue
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Type
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EXTRACTION
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Details
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was extracted with saturated aqueous sodium hydrogen carbonate (500 mL)
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Type
|
EXTRACTION
|
Details
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The aqueous layer was extracted with dichloromethane (170 mL)
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Type
|
WASH
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Details
|
the combined organic layer was washed with aqueous hydrochloric acid (0.5 M, 250 mL)
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Type
|
WASH
|
Details
|
washed with brine (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)N1N=C(N=N1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |